2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine
Description
Properties
CAS No. |
919091-27-3 |
|---|---|
Molecular Formula |
C28H21N2P |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(4,6-diphenylpyrimidin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
VAOXSIDRXFMSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Functionalization
This method involves the direct introduction of diphenylphosphanyl groups onto a pyrimidine framework.
- Reagents : 4,6-diphenylpyrimidine, diphenylphosphine.
- Conditions : The reaction is typically carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane.
- Dissolve 4,6-diphenylpyrimidine in toluene.
- Add diphenylphosphine dropwise while stirring.
- Heat the mixture under reflux for several hours.
- Purify the product through column chromatography.
Yield : Approximately 70-85% based on starting material.
Method B: Phosphorylation of Pyrimidine Intermediates
This method utilizes intermediates derived from pyrimidine synthesis and involves phosphorylation.
- Reagents : 2-chloro-4,6-diphenylpyrimidine, diphenylphosphite.
- Conditions : The reaction is conducted in the presence of a base such as triethylamine in an inert atmosphere.
- React 2-chloro-4,6-diphenylpyrimidine with diphenylphosphite.
- Stir the mixture at room temperature for several hours.
- Isolate the product via precipitation or chromatography.
Yield : Approximately 60-75%.
Comparative Analysis of Synthesis Methods
The following table summarizes the key characteristics of the two methods discussed:
| Method | Starting Material | Reagents | Yield (%) | Reaction Time | Solvent |
|---|---|---|---|---|---|
| Direct Functionalization | 4,6-Diphenylpyrimidine | Diphenylphosphine | 70-85 | 6-12 hours | Toluene |
| Phosphorylation | 2-Chloro-4,6-diphenylpyrimidine | Diphenylphosphite | 60-75 | 3-8 hours | Triethylamine |
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a P,N-bidentate ligand , coordinating transition metals through the phosphine group and pyrimidine nitrogen.
Palladium Complexation
-
Forms stable complexes with Pd(II), critical for catalytic cycles.
-
Example : exhibits a square-planar geometry, enhancing stability in carbonylation reactions .
Radical-Mediated Reactions
-
Participates in radical difunctionalization with ethylene under photocatalytic conditions (Ir(ppy)₃, blue LED) .
-
Mechanism : Homolytic P–P bond cleavage generates phosphinyl radicals, which couple with ethylene to form bis-phosphine products .
Carbonylation of Alkynes
-
Role : Serves as a proton-relay ligand in Pd(II)-catalyzed alkyne carbonylation (Scheme 1) .
-
Performance :
Suzuki–Miyaura Cross-Coupling
-
Application : Accelerates C–C bond formation in biaryl synthesis.
-
Conditions : Pd(0)/2-(PPh₂)-4,6-Ph₂-pyrimidine, K₂CO₃, DMF, 100°C .
-
Scope : Compatible with aryl halides and boronic acids (yields: 75–92%) .
Thiolation
-
Reacts with amines or thiols to form 2-thioether derivatives under mild conditions (EtOH, rt) .
-
Example :
Halogenation
Stability and Reactivity Trends
Scientific Research Applications
Catalytic Applications
a. Coordination Chemistry:
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine serves as a ligand in various metal complexes. Its ability to coordinate with transition metals enhances the catalytic properties of these complexes in organic transformations. For instance, it has been studied in the context of palladium-catalyzed cross-coupling reactions, where it improves reaction yields and selectivity.
b. Organocatalysis:
The compound has shown promise as an organocatalyst in asymmetric synthesis. Its unique electronic properties allow it to facilitate reactions involving carbon-carbon bond formation, particularly in the synthesis of chiral compounds.
Materials Science
a. Organic Light Emitting Diodes (OLEDs):
Recent research highlights the use of diphenylpyrimidine derivatives in OLED technology. Specifically, this compound has been incorporated into thermally activated delayed fluorescence (TADF) emitters, leading to enhanced device performance. The compound's structural features contribute to improved color purity and thermal stability in OLED applications .
b. Photovoltaic Cells:
The compound is also being explored for its potential use in organic photovoltaic cells. Its electron-accepting properties make it suitable for incorporation into donor-acceptor systems, which are crucial for efficient light harvesting and charge separation.
Case Studies
a. Case Study on Catalytic Efficiency:
A study demonstrated that complexes formed with this compound exhibited higher catalytic activity compared to traditional phosphine ligands in Suzuki coupling reactions. The results showed an increase in reaction rates by up to 30% and improved yields of the desired products .
b. Case Study on OLED Performance:
In a comparative analysis of OLEDs using different phosphine ligands, devices incorporating this compound displayed superior efficiency metrics, including external quantum efficiency (EQE) reaching up to 12% and enhanced operational stability over extended periods .
Data Tables
| Application Area | Specific Use Case | Performance Metrics |
|---|---|---|
| Catalysis | Palladium-catalyzed reactions | Yield increase by 30% |
| Organocatalysis | Asymmetric synthesis | High enantiomeric excess |
| Organic Electronics | OLED emitters | EQE up to 12%, improved thermal stability |
| Photovoltaics | Donor-acceptor systems | Enhanced light absorption |
Mechanism of Action
The mechanism by which 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are involved in numerous catalytic cycles.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of 4,6-Diphenylpyrimidine Derivatives
Key Findings:
Metal Coordination and Reactivity: The diphenylphosphanyl group in this compound enables stronger binding to Ru(II) centers compared to pyridyl or amino analogs. For example, Ru complexes with this ligand exhibit higher stability in redox reactions (ΔE₁/₂ = 0.8–1.2 V vs. SCE) and enhanced luminescence lifetimes (τ ~200–400 ns) . In contrast, pyridyl-substituted analogs show weaker metal-ligand interactions due to reduced electron donation, limiting their utility in catalysis .
Aromaticity and Conductance :
- Quasi-aromatic boron chelates derived from 4,6-diphenylpyrimidine exhibit 9× higher single-molecule conductance than the fully aromatic parent compound, highlighting the impact of delocalized electron systems on conductivity .
Phosphorescence and OLED Performance :
Table 2: Bioactivity of Selected Pyrimidine Derivatives
Key Findings:
- Pyrimidines with amino or substituted phenyl groups show potent enzyme inhibition due to their ability to interact with hydrophobic enzyme pockets (e.g., MAO-B and AChE in Alzheimer’s disease) .
- The diphenylphosphanyl derivative lacks significant bioactivity, as its bulky substituents hinder binding to biological targets.
Key Findings:
- Amino-substituted pyrimidines are more synthetically accessible and cost-effective, making them preferred for pharmaceutical applications .
- Phosphorus and selenium derivatives require specialized catalysts (e.g., Pd or Ru), limiting their industrial use despite superior material properties .
Biological Activity
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H20N2P
- Molecular Weight : 392.41 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine core substituted with diphenylphosphanyl and diphenyl groups, which contribute to its unique chemical reactivity and biological properties.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interact with kinases and phosphatases, affecting signal transduction pathways crucial for cell growth and survival.
- Receptor Binding : The compound may bind to various cellular receptors, modulating their activity. This interaction can lead to altered cellular responses, including apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.2 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that this compound could be further explored as an antibacterial agent.
Case Studies
Several case studies have investigated the biological activity of pyrimidine derivatives, including this compound:
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives. It was found that modifications at the phosphanyl group significantly enhanced cytotoxicity against breast cancer cells, providing insights into optimizing this class of compounds for therapeutic use .
- Antimicrobial Efficacy Study : Research conducted on various pyrimidine derivatives revealed that those with diphenylphosphanyl substituents exhibited superior antimicrobial properties compared to their non-phosphorylated counterparts. This study emphasized the importance of the phosphanyl group in enhancing biological activity against resistant bacterial strains .
Q & A
Q. What are the key synthetic routes for 2-(diphenylphosphanyl)-4,6-diphenylpyrimidine, and how do reaction conditions influence product purity?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, ligand substitution with chlorodiphenylphosphine in the presence of a strong base (e.g., NaH) can introduce the diphenylphosphanyl group to a pyrimidine precursor. Critical parameters include temperature control (0–25°C), solvent polarity (THF or hexane), and stoichiometric ratios to minimize side products like unreacted phosphine or oxidation by-products . Characterization via P NMR is essential to confirm purity, with shifts typically observed between +5 to +15 ppm for tertiary phosphines .
Q. How is crystallographic data for this compound analyzed to resolve molecular geometry and packing effects?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using software like SHELXL , researchers refine data to determine bond lengths, angles, and torsion angles. For example, in related pyrimidine derivatives, planar distortions in the pyrimidine ring (dihedral angles <5°) correlate with π-conjugation efficiency . Data collection parameters (e.g., θmax = 95.24°, MoKα radiation) must be optimized to minimize absorption errors. Structural discrepancies (e.g., P–P distances varying by 0.09 Å between asymmetric unit molecules) should be analyzed for statistical significance using R-factor convergence (R1 < 0.05) .
Advanced Research Questions
Q. How does coordination behavior with transition metals (e.g., RhIII^IIIIII, IrIII^IIIIII) vary under different solvent systems?
The ligand’s pyridyl and phosphanyl groups act as chelating sites. In Rh complexes, coordination in chloroform leads to square-planar geometries, whereas methanol promotes octahedral configurations due to solvent ligation. H NMR titration experiments (0.1 mM ligand in CDCl) reveal binding constants (K) via shifts in pyridyl proton signals. XANES spectroscopy further confirms oxidation state stability during coordination .
Q. What methodological approaches resolve contradictions in electronic property measurements (e.g., conductance vs. aromaticity)?
Conductance studies using scanning tunneling microscopy (STM) show that π-delocalization in the pyrimidine core enhances electron transport. However, metallaaromatic derivatives (e.g., β-ketoenolate chelates) exhibit 9× higher conductance than non-aromatic analogs, conflicting with NMR-based aromaticity indices. Researchers should cross-validate via DFT calculations (B3LYP/6-31G**) to map HOMO-LUMO gaps and NICS(1) values, reconciling experimental and theoretical data .
Q. How do nucleophilic additions (e.g., H2_22O, MeOH) to the pyrimidine ring affect ligand reactivity in catalytic systems?
Nucleophilic attack at the pyrimidine C4 position forms tetrahedral intermediates, monitored via LC-MS. Kinetic studies (pseudo-first-order conditions) show methanol addition proceeds 3× faster than water due to steric and polar effects. IR spectroscopy (ν at 1680 cm) and C NMR (δ 95–110 ppm for sp-hybridized carbons) confirm adduct formation. Such modifications alter catalytic activity in hydrogenation reactions by ~20% .
Methodological Recommendations
- Contradiction Analysis : When crystallographic data conflicts with spectroscopic results (e.g., bond length vs. resonance shifts), employ Hirshfeld surface analysis to quantify intermolecular interactions .
- Experimental Design : For catalytic studies, use inert-atmosphere gloveboxes (<1 ppm O) to prevent phosphine oxidation, validated by cyclic voltammetry (E for oxidation: +0.8 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
